molecular formula C21H19NO3 B14224423 3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione CAS No. 830925-87-6

3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione

Cat. No.: B14224423
CAS No.: 830925-87-6
M. Wt: 333.4 g/mol
InChI Key: CQMONLKAUCEEQY-UHFFFAOYSA-N
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Description

3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione is a complex organic compound belonging to the class of benzo[b]carbazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione typically involves multiple steps, including the formation of the carbazole core and subsequent functionalization. One common method involves the Fischer indole cyclization, where a hydrazone precursor is cyclized in the presence of an acid catalyst to form the carbazole core . The ethoxy and ethyl groups are then introduced through alkylation reactions using appropriate alkyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and microbial infections.

    Industry: Used in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. It can also interact with various enzymes and receptors, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione
  • 3-Ethoxy-5-methyl-1-methyl-5H-benzo[b]carbazole-6,11-dione
  • 3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-quinone

Uniqueness

3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy and ethyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

830925-87-6

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

3-ethoxy-5-ethyl-1-methylbenzo[b]carbazole-6,11-dione

InChI

InChI=1S/C21H19NO3/c1-4-22-16-11-13(25-5-2)10-12(3)17(16)18-19(22)21(24)15-9-7-6-8-14(15)20(18)23/h6-11H,4-5H2,1-3H3

InChI Key

CQMONLKAUCEEQY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=CC(=C2)OCC)C)C3=C1C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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